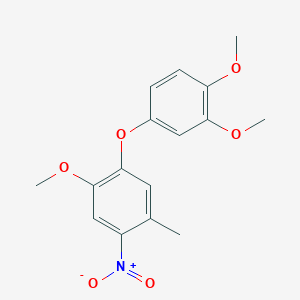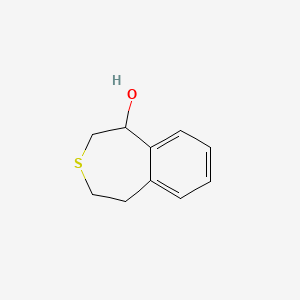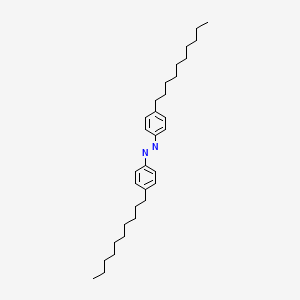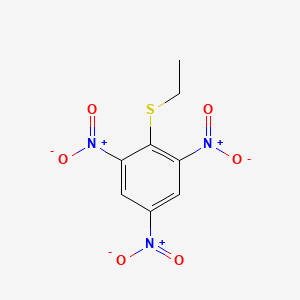![molecular formula C8H8N2 B14669276 1H-Pyrrolo[1,2-A][1,4]diazepine CAS No. 42736-79-8](/img/structure/B14669276.png)
1H-Pyrrolo[1,2-A][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-A][1,4]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-A][1,4]diazepine typically involves the construction of the diazepine ring onto a pre-existing pyrrole framework. One common method includes the annulation of the diazepine ring to the pyrrole fragment through a series of reactions. For instance, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in ethanol at room temperature can lead to the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .
Industrial Production Methods: Industrial synthesis methods for this compound often involve multi-step processes that ensure high yield and purity. One such method includes the preparation of 4,5-dihydro-1H,3H-pyrrolo[1,2-A][1,4]diazepine-2,4-dicarboxylic acid-2-tert-butyl ester through a series of steps involving acetonitrile, potassium carbonate, benzylamine, sodium borohydride, and palladium-carbon catalysis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Oxidative conditions can be employed to modify the functional groups attached to the diazepine ring.
Reduction: Reductive cyclization, as mentioned earlier, is a key step in the synthesis of this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde results in the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA, leading to antiproliferative effects against cancer cells . The precise molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-A][1,4]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A][1,3]diazepine: This compound also features a fused pyrrole and diazepine ring but differs in the position of the nitrogen atoms within the diazepine ring.
Pyrrolo[2,1-C][1,4]benzodiazepine: This compound includes an additional benzene ring fused to the diazepine ring, which can alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which contribute to its diverse range of applications and biological activities.
Properties
CAS No. |
42736-79-8 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C8H8N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1-6H,7H2 |
InChI Key |
DTTFWGKIBWXQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


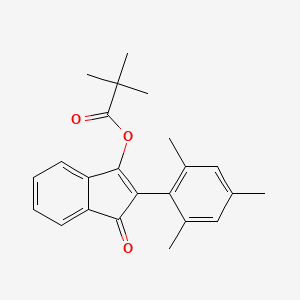
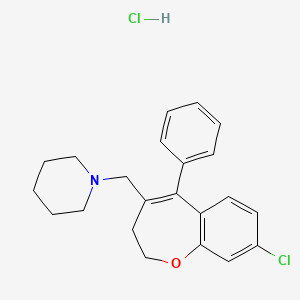
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
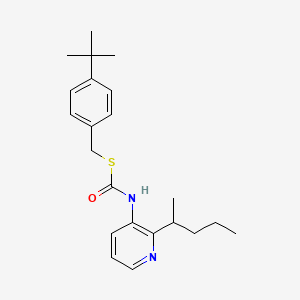
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
